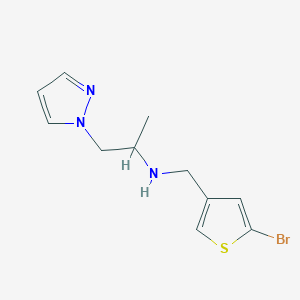
6-(Piperidin-4-yl)quinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Piperidin-4-yl)quinolin-3-amine is a compound with the molecular formula C14H17N3 It features a quinoline ring substituted with a piperidine moiety at the 4-position and an amine group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yl)quinolin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroquinoline with piperidine under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinoline ring.
Another method involves the condensation of 2-aminobenzaldehyde with piperidine in the presence of an acid catalyst, followed by cyclization and reduction steps to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-(Piperidin-4-yl)quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
6-(Piperidin-4-yl)quinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-(Piperidin-4-yl)quinolin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline ring can interact with aromatic residues in the active site of enzymes, while the piperidine moiety can enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure without the piperidine moiety, used in antimalarial drugs.
Piperidine: A six-membered ring with a nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline ring, showing different pharmacological properties.
Uniqueness
6-(Piperidin-4-yl)quinolin-3-amine is unique due to the presence of both the quinoline and piperidine moieties, which confer distinct chemical and biological properties
属性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
6-piperidin-4-ylquinolin-3-amine |
InChI |
InChI=1S/C14H17N3/c15-13-8-12-7-11(1-2-14(12)17-9-13)10-3-5-16-6-4-10/h1-2,7-10,16H,3-6,15H2 |
InChI 键 |
JMWYKILTYXMFCR-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=CC3=CC(=CN=C3C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)

![2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B14906969.png)









